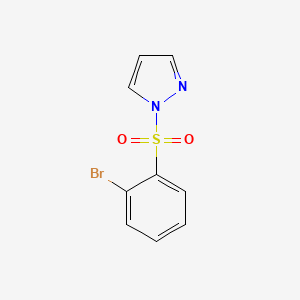

1-((2-Bromophenyl)sulfonyl)-1H-pyrazole

描述

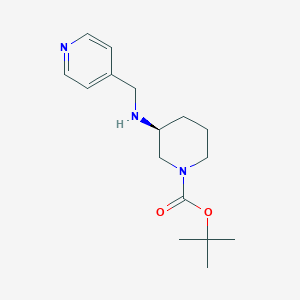

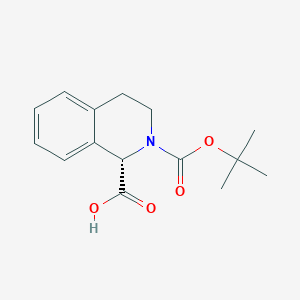

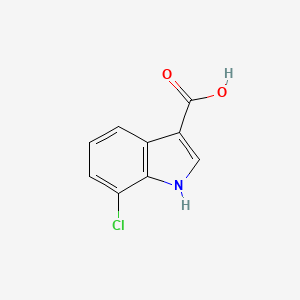

The compound "1-((2-Bromophenyl)sulfonyl)-1H-pyrazole" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of the bromophenyl sulfonyl group suggests potential reactivity due to the bromine atom, which can participate in various chemical reactions, and the sulfonyl group, which is known for its electron-withdrawing properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the formation of the pyrazole ring followed by functionalization at various positions. For instance, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate in the production of a new insecticide, involves a series of steps starting from 2,3-dichloropyridine and proceeding through nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis to achieve the final product . Although the specific synthesis of "1-((2-Bromophenyl)sulfonyl)-1H-pyrazole" is not detailed in the provided papers, similar methodologies could be applied, with the introduction of the sulfonyl group likely occurring through a sulfonation reaction.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex, with substituents influencing the overall shape and reactivity of the molecule. For example, the crystal structure of a bromohydrin derivative of styryl p-tolyl sulfoxide was determined using X-ray diffraction, revealing a helical chain of hydrogen bonds and the absolute configuration of the molecule . This type of structural analysis is crucial for understanding the reactivity and potential applications of the compound.

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. The presence of a bromine atom in the molecule suggests that it could participate in electrophilic aromatic substitution reactions or act as a leaving group in nucleophilic substitution reactions. The sulfonyl group can also direct further functionalization of the aromatic ring, as seen in the copper-mediated C-H amidation and sulfonamidation of 2-aminophenyl-1H-pyrazole . Additionally, a novel 1,3-sulfonyl shift has been reported as a key step in the synthesis of multisubstituted 4-sulfonyl-1H-pyrazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-((2-Bromophenyl)sulfonyl)-1H-pyrazole" would be influenced by the presence of the bromophenyl sulfonyl group. The electron-withdrawing nature of the sulfonyl group could affect the acidity of adjacent hydrogen atoms, potentially making the compound a useful intermediate in various organic reactions. The bromine atom could enhance the compound's reactivity towards nucleophiles. The solubility, melting point, and stability of the compound would be determined by its molecular structure and substituents, which could be inferred from related compounds such as those described in the provided papers [1-5].

科学研究应用

-

Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives

- Application : This research involves the design and synthesis of novel compounds, which contain an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These compounds belong to N-acyl-L-valine, 4H-1,3-oxazol-5-one, 2-acylamino ketone, and 1,3-oxazole chemotypes .

- Methods : The synthesized compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques . Their purities were verified by reversed-phase HPLC .

- Results : The compounds were tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus . The results revealed a promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .

-

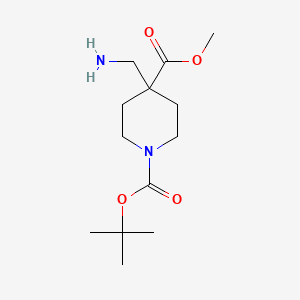

1-[(2-Bromophenyl)sulfonyl]-2-piperidinecarboxylic acid

- Application : This compound is provided to early discovery researchers as part of a collection of unique chemicals .

- Methods : The product is provided “as-is” without any analytical data . The buyer assumes responsibility to confirm product identity and/or purity .

- Results : No specific results or outcomes are provided for this compound .

-

1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502)

- Application : This compound is a novel, potent, selective and orally active Serotonin 6 (5-HT6) receptor antagonist developed for the potential treatment of Alzheimer’s disease .

- Methods : The specific methods of application or experimental procedures are not provided in the available information .

- Results : The specific results or outcomes obtained are not provided in the available information .

-

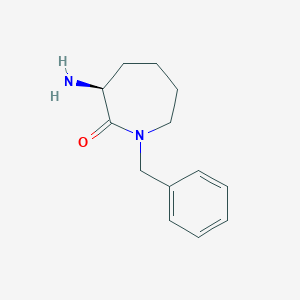

1-((2-Bromophenyl)sulfonyl)pyrrolidine

- Application : This compound is a chemical reagent available for purchase . It may be used in the synthesis of other chemical compounds .

- Methods : The product is provided “as-is” without any analytical data . The buyer assumes responsibility to confirm product identity and/or purity .

- Results : No specific results or outcomes are provided for this compound .

-

Electrophilic Aromatic Substitution

- Application : This is a common reaction mechanism that involves the substitution of an aromatic ring . It’s possible that “1-((2-Bromophenyl)sulfonyl)-1H-pyrazole” could undergo similar reactions .

- Methods : The electrophilic aromatic substitution mechanism involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .

- Results : The result of this reaction is a substitution product of the original aromatic compound .

-

1-((2-Bromophenyl)sulfonyl)pyrrolidine

- Application : This compound is a chemical reagent available for purchase . It may be used in the synthesis of other chemical compounds .

- Methods : The product is provided “as-is” without any analytical data . The buyer assumes responsibility to confirm product identity and/or purity .

- Results : No specific results or outcomes are provided for this compound .

-

Electrophilic Aromatic Substitution

- Application : This is a common reaction mechanism that involves the substitution of an aromatic ring . It’s possible that “1-((2-Bromophenyl)sulfonyl)-1H-pyrazole” could undergo similar reactions .

- Methods : The electrophilic aromatic substitution mechanism involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .

- Results : The result of this reaction is a substitution product of the original aromatic compound .

属性

IUPAC Name |

1-(2-bromophenyl)sulfonylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2S/c10-8-4-1-2-5-9(8)15(13,14)12-7-3-6-11-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QATUVNJTMAQYOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)N2C=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650044 | |

| Record name | 1-(2-Bromobenzene-1-sulfonyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2-Bromophenyl)sulfonyl)-1H-pyrazole | |

CAS RN |

957120-65-9 | |

| Record name | 1-[(2-Bromophenyl)sulfonyl]-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957120-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromobenzene-1-sulfonyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Boc-7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294088.png)